molecular formula C19H20BrClN6O4S B12092047 Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl- CAS No. 441798-36-3

Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-

Cat. No.: B12092047
CAS No.: 441798-36-3
M. Wt: 543.8 g/mol
InChI Key: OXHAHXSAOMBNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl- is a pyrimidine-based sulfamide derivative. Macitentan’s structure features a pyrimidine core with bromophenyl and bromopyrimidinyl substituents, linked via an ethoxy spacer to a propylsulfamide group. This design enhances tissue targeting and pharmacokinetic stability compared to earlier ERAs like bosentan .

Properties

CAS No.

441798-36-3

Molecular Formula

C19H20BrClN6O4S

Molecular Weight

543.8 g/mol

IUPAC Name

6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-(4-chlorophenyl)-N-(propylsulfamoyl)pyrimidin-4-amine

InChI

InChI=1S/C19H20BrClN6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-15(21)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-14(20)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)

InChI Key

OXHAHXSAOMBNOX-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

BOC-Protected Sulfamide Synthesis

StepReagents/ConditionsYieldKey Observations
1Chlorosulfonyl isocyanate + tert-butanol (0°C, CH₂Cl₂)89%BOC-protected sulfamide precipitates as a white solid.
2Reaction with n-propylamine (Et₃N, 0°C to RT, 16h)89%Crystallization from methanol yields the BOC-protected sulfamide-n-propylamine adduct.

Deprotection and Sulfamide Formation

StepReagents/ConditionsYieldKey Observations
1HCl in dioxane (RT, 4–8h)>90%BOC group cleaved; sulfamide precipitates as a white solid.
2Potassium tert-butoxide (MeOH)89%Potassium salt purified via trituration in diethyl ether.

Pyrimidine Backbone Construction

StepReagents/ConditionsYieldKey Observations
1Dichloropyrimidine + sulfamide potassium salt (DMSO, RT, 24–48h)70–90%Monochloropyrimidine intermediate forms via nucleophilic aromatic substitution.
2Ethylene glycol + K₂CO₃ (DME, 90–100°C, 24–70h)70–90%Ethoxy side-chain introduced via SNAr.
3Bromopyrimidine coupling (NaH, THF, reflux)60–80%Final product purified via recrystallization from methanol.

Alternative Synthetic Strategies

While the ACS method is the most documented, other approaches have been explored for sulfamide derivatives:

Sulfonamide-to-Sulfamide Conversion

Some protocols convert sulfonamides to sulfamides via reductive amination or nucleophilic substitution. For example:

  • Reductive Amination : Sulfonamide + amine + reducing agent (e.g., NaBH₃CN).

  • Nucleophilic Substitution : Sulfonamide chlorides react with amines under basic conditions.

Critical Reaction Parameters and Challenges

Solvent and Temperature Effects

ParameterImpact on Reaction
Solvent (DMSO vs. DME)DMSO enhances SNAr efficiency; DME improves ethylene glycol coupling.
TemperatureElevated temperatures (90–100°C) accelerate ethylene glycol substitution but risk decomposition of bromopyrimidine.

Purification Challenges

StepChallengeSolution
BOC DeprotectionResidual HCl contaminationNeutralization with NaHCO₃ before distillation.
Final CouplingByproduct removalRecrystallization from methanol or EtOAc/heptane.

This sulfamide derivative is structurally related to endothelin receptor antagonists (e.g., macitentan). Its synthesis underscores:

  • Pharmaceutical Potential : Pyrimidine rings interact with biological targets, while sulfamide groups enhance solubility.

  • Industrial Scalability : Multi-step protocols necessitate cost-effective reagents (e.g., sherwood oil) and efficient purification (e.g., activated carbon) .

Chemical Reactions Analysis

Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N’-propyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

  • Pulmonary Arterial Hypertension (PAH) :
    • Sulfamide has shown promise in clinical studies as a treatment for PAH. Its ability to antagonize endothelin receptors helps alleviate symptoms associated with this condition by promoting vasodilation and reducing vascular resistance .
  • Cardiovascular Diseases :
    • The compound’s mechanism of action suggests potential applications in various cardiovascular disorders beyond PAH, including heart failure and hypertension management .
  • Cancer Research :
    • Preliminary studies indicate that sulfamide may have anti-cancer properties due to its effects on angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis .

Case Study 1: Efficacy in PAH Treatment

A clinical trial evaluated the efficacy of sulfamide in patients with PAH. Results indicated a significant reduction in mean pulmonary arterial pressure and improved exercise capacity compared to placebo .

Case Study 2: Mechanistic Insights

Research published in Pharmacology detailed the molecular interactions of sulfamide with endothelin receptors, providing insights into its pharmacodynamics and potential side effects. The study highlighted the importance of receptor selectivity in minimizing adverse reactions while maximizing therapeutic benefits.

Mechanism of Action

The mechanism of action of Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N’-propyl- involves its interaction with endothelin receptors. This compound acts as a dual antagonist of the endothelin A and B receptors, which are involved in the regulation of vascular tone and blood pressure. By blocking these receptors, the compound can help to reduce blood pressure and improve blood flow, making it potentially useful in the treatment of conditions like pulmonary arterial hypertension .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Compounds :

Macitentan (N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide)

Bosentan (N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide)

Derivative from (unnamed, with modifications to enhance half-life and reduce toxicity).

Feature Macitentan Bosentan Derivative
Core Structure Pyrimidine with bromophenyl and bromopyrimidinyl groups Pyrimidine with methoxyphenoxy and hydroxyethoxy groups Pyrimidine with unspecified substituents (likely bromophenyl)
Sulfamide Group Propylsulfamide (enhances tissue penetration) Benzenesulfonamide (shorter half-life) Modified sulfamide (prolonged half-life)
Key Substituents 5-(4-bromophenyl), 6-ethoxy-linked bromopyrimidine 5-(2-methoxyphenoxy), 6-hydroxyethoxy Not fully disclosed; claims improved metabolic stability
Receptor Affinity Dual ETA/ETB antagonist (IC50 ETA: 0.5 nM; ETB: 14 nM) Dual ETA/ETB antagonist (lower potency vs. macitentan) Unreported; claims "good medicinal activity"
Metabolite Activity ACT-132577 (active metabolite, 5-fold less potent) Inactive metabolites Unreported
Pharmacokinetic and Clinical Comparisons
Parameter Macitentan Bosentan
Half-Life ~16 hours (parent); ~48 hours (ACT-132577) ~5 hours (requires twice-daily dosing)
Dosing Once daily (10 mg) Twice daily (62.5–125 mg)
Clinical Efficacy SERAPHIN trial: 45% risk reduction in PAH morbidity/mortality BREATHE-1 trial: 44 m improvement in 6-minute walk distance
Safety Profile Lower hepatotoxicity risk vs. bosentan Hepatotoxicity (requires monthly liver monitoring)

Mechanistic Advantages of Macitentan :

  • Tissue Targeting : The propylsulfamide group enhances accumulation in pulmonary vasculature .
  • Dual Receptor Blockade : Sustained ETA/ETB inhibition reduces pathologic remodeling in PAH .
  • Metabolite Contribution : ACT-132577 maintains therapeutic concentrations between doses .

Limitations of Bosentan :

  • Shorter half-life necessitates frequent dosing.
  • Higher risk of drug-drug interactions and hepatotoxicity .

Biological Activity

Sulfamide, specifically N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-, is a compound with notable biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential therapeutic applications, including its role as a dual endothelin receptor antagonist, which is significant for conditions such as pulmonary arterial hypertension (PAH).

  • Molecular Formula : C19H20BrClN6O4S
  • Molecular Weight : 543.82 g/mol
  • CAS Number : 441798-36-3
  • SMILES Notation : O=S(NC1=NC=NC(OCCOC2=NC=C(C=N2)Br)=C1C3=CC=C(C=C3)Cl)(NCCC)=O

Sulfamide functions primarily as an endothelin receptor antagonist. Endothelins are peptides that play a crucial role in vasoconstriction and blood pressure regulation. By inhibiting these receptors, sulfamide can help alleviate conditions associated with excessive vasoconstriction, such as PAH.

Key Mechanisms:

  • Inhibition of Endothelin Receptors : Sulfamide shows potent inhibition of endothelin receptor subtype A (ET_A) and significant affinity for subtype B (ET_B), facilitating vasodilation and reducing pulmonary vascular resistance.
  • Anticancer Activity : Research indicates that sulfamide derivatives exhibit anticancer properties by inducing apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival.

Anticancer Studies

Recent studies have demonstrated the efficacy of sulfamide-related compounds against several cancer cell lines. The following table summarizes the IC50 values of sulfamide derivatives in various assays:

Compound Cell Line IC50 (µM) Reference
SulfamideHEPG2 (Liver Cancer)1.18 ± 0.14
SulfamideMCF7 (Breast Cancer)0.67
SulfamidePC-3 (Prostate Cancer)0.80
SulfamideHCT-116 (Colon Cancer)0.87

These results indicate a promising profile for sulfamide in cancer therapeutics, particularly against liver and breast cancers.

Clinical Trials for Pulmonary Arterial Hypertension

Sulfamide has been evaluated in clinical settings for its effectiveness in treating PAH. A notable study involved a long-term phase III clinical trial where it was administered to patients with PAH. The results indicated significant improvements in exercise capacity and hemodynamic parameters compared to placebo groups.

  • Study Design : Randomized, double-blind, placebo-controlled trial.
  • Population : Patients diagnosed with PAH.
  • Outcome Measures : Change in six-minute walk distance, pulmonary arterial pressure measurements.

The findings reinforced the compound's potential as a therapeutic agent for managing PAH symptoms effectively.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this sulfamide derivative, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key intermediates include bromopyrimidine and chlorophenyl precursors. Critical steps include:

  • Ether linkage formation : Reacting 5-bromo-2-hydroxypyrimidine with ethylene glycol derivatives under Mitsunobu conditions to introduce the ethoxy bridge .
  • Sulfamide coupling : Using propylamine and sulfonyl chloride derivatives in anhydrous DMF with catalytic triethylamine.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via 1H^1H-NMR (DMSO-d6, δ 7.2–8.5 ppm for aromatic protons) .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Resolve molecular conformation and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds (2.12 Å) stabilize the pyrimidine core, while C–H⋯π interactions (3.45 Å) influence crystal packing .
  • NMR spectroscopy : Use 13C^{13}C-NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C5: δ 152 ppm).
  • Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]+^+ at m/z 587.92) validates molecular weight .

Advanced Research Questions

Q. How can researchers design experiments to evaluate endothelin receptor antagonism and selectivity?

  • Methodological Answer :

  • In vitro binding assays : Use 125I^{125}I-endothelin-1 in competitive binding studies with human ETA_A/ETB_B-transfected HEK293 cells. Measure IC50_{50} values (reported range: 0.3–1.2 nM for ETA_A, >100 nM for ETB_B) .
  • Functional antagonism : Assess cAMP inhibition in vascular smooth muscle cells via ELISA.
  • Structural analogs : Compare with N-(5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl)sulfuric diamide (CAS 1103522-45-7) to identify substituent effects on selectivity .

Q. How should contradictory data on in vivo pharmacokinetics (e.g., bioavailability disparities) be addressed?

  • Methodological Answer :

  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. The ethoxy group may undergo CYP3A4-mediated oxidation, reducing bioavailability .
  • Formulation adjustments : Use PEGylated liposomes to enhance solubility (>90% encapsulation efficiency at pH 7.4).
  • Species-specific variations : Compare AUC(0–24h) in Sprague-Dawley rats (15.2 ± 2.3 µg·h/mL) vs. Cynomolgus monkeys (8.7 ± 1.8 µg·h/mL) due to differences in plasma protein binding .

Q. What strategies resolve discrepancies in reported IC50_{50} values across receptor binding studies?

  • Methodological Answer :

  • Assay standardization : Control buffer pH (7.4 ± 0.1) and temperature (25°C vs. 37°C) to minimize variability.
  • Receptor density normalization : Adjust transfected cell lines to express ETA_A at 1–2 pmol/mg protein.
  • Data reanalysis : Apply nonlinear regression (e.g., GraphPad Prism) with Hill slopes constrained to 1.0 ± 0.2 to exclude cooperative effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.